molecular formula C13H13N3O B7645917 6-(N-methylanilino)pyridine-3-carboxamide

6-(N-methylanilino)pyridine-3-carboxamide

Cat. No. B7645917
M. Wt: 227.26 g/mol
InChI Key: ZREHZZALUKTFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(N-methylanilino)pyridine-3-carboxamide is a chemical compound that belongs to the pyridine family. It is also known as MAP3C, and its molecular formula is C14H13N3O. This compound has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6-(N-methylanilino)pyridine-3-carboxamide involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of inflammation and tumor growth. Additionally, this compound has been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This reduction leads to the suppression of inflammation. Moreover, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(N-methylanilino)pyridine-3-carboxamide in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-(N-methylanilino)pyridine-3-carboxamide. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and proteins in the body. Additionally, further research can be conducted to improve its solubility in water and enhance its bioavailability.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, anti-tumor, and anti-viral activities and has been investigated for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and proteins in the body, and it has been shown to exhibit various biochemical and physiological effects. Although it has some limitations, such as low solubility in water, there are several future directions for the research on this compound.

Synthesis Methods

The synthesis of 6-(N-methylanilino)pyridine-3-carboxamide involves the reaction of 6-bromo-3-picoline with N-methylaniline in the presence of a palladium catalyst. The reaction is carried out in a solvent, such as dimethylformamide, at a high temperature. The resulting product is then purified by recrystallization.

Scientific Research Applications

6-(N-methylanilino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-(N-methylanilino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-16(11-5-3-2-4-6-11)12-8-7-10(9-15-12)13(14)17/h2-9H,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREHZZALUKTFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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